N-{[1-(furan-3-carbonyl)piperidin-4-yl]methyl}-N'-[4-(trifluoromethoxy)phenyl]ethanediamide
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Overview
Description
N-{[1-(furan-3-carbonyl)piperidin-4-yl]methyl}-N'-[4-(trifluoromethoxy)phenyl]ethanediamide is a complex organic compound known for its unique structure and diverse applications in scientific research. This compound features a furan ring, a piperidine moiety, and a trifluoromethoxy-substituted phenyl group, making it a valuable molecule in various fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[1-(furan-3-carbonyl)piperidin-4-yl]methyl}-N'-[4-(trifluoromethoxy)phenyl]ethanediamide typically involves multiple steps, starting with the preparation of intermediate compounds. The key steps include:
Formation of the furan-3-carbonyl intermediate: This involves the reaction of furan with a suitable carbonylating agent under controlled conditions.
Synthesis of the piperidin-4-yl intermediate: This step involves the reaction of piperidine with a suitable alkylating agent.
Coupling of intermediates: The furan-3-carbonyl and piperidin-4-yl intermediates are coupled using a suitable coupling reagent to form the desired compound.
Introduction of the trifluoromethoxyphenyl group: This step involves the reaction of the coupled intermediate with a trifluoromethoxy-substituted phenyl reagent.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This includes the use of advanced techniques such as continuous flow reactors, high-throughput screening, and process optimization to scale up the production efficiently.
Chemical Reactions Analysis
Types of Reactions
N-{[1-(furan-3-carbonyl)piperidin-4-yl]methyl}-N'-[4-(trifluoromethoxy)phenyl]ethanediamide undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The carbonyl groups can be reduced to form alcohol derivatives.
Substitution: The trifluoromethoxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common nucleophiles include amines and thiols.
Major Products
Oxidation: Furan-2,3-dione derivatives.
Reduction: Alcohol derivatives.
Substitution: Substituted phenyl derivatives.
Scientific Research Applications
N-{[1-(furan-3-carbonyl)piperidin-4-yl]methyl}-N'-[4-(trifluoromethoxy)phenyl]ethanediamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, including drug development.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-{[1-(furan-3-carbonyl)piperidin-4-yl]methyl}-N'-[4-(trifluoromethoxy)phenyl]ethanediamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide
- N-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide
- N-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)-benzenesulfonamide
Uniqueness
N-{[1-(furan-3-carbonyl)piperidin-4-yl]methyl}-N'-[4-(trifluoromethoxy)phenyl]ethanediamide is unique due to its trifluoromethoxy-substituted phenyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research applications, distinguishing it from other similar compounds.
Properties
IUPAC Name |
N-[[1-(furan-3-carbonyl)piperidin-4-yl]methyl]-N'-[4-(trifluoromethoxy)phenyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20F3N3O5/c21-20(22,23)31-16-3-1-15(2-4-16)25-18(28)17(27)24-11-13-5-8-26(9-6-13)19(29)14-7-10-30-12-14/h1-4,7,10,12-13H,5-6,8-9,11H2,(H,24,27)(H,25,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLFSWBMLZJTWHI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)C(=O)NC2=CC=C(C=C2)OC(F)(F)F)C(=O)C3=COC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20F3N3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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